molecular formula C33H70N2O3 B3025661 ALC-0159

ALC-0159

Cat. No.: B3025661
M. Wt: 542.9 g/mol
InChI Key: XRINHCGBBXKJPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRINHCGBBXKJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H70N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • ALC-0159 is synthesized through specific routes and reaction conditions, resulting in its PEGylated lipid structure.
  • Industrial production methods likely involve optimized processes for scalability and purity.
  • Chemical Reactions Analysis

    Structural Features and Reactive Sites

    The compound’s structure includes:

    • Amide group (-N-C=O): Susceptible to hydrolysis and nucleophilic substitution.

    • PEG chain (2-(2-methoxyethoxy)): Ether linkages prone to oxidative cleavage.

    • Long alkyl chains (tetradecyl): Largely inert but may undergo halogenation or oxidation under extreme conditions.

    Amide Hydrolysis

    The amide bond undergoes hydrolysis under acidic or basic conditions to yield 2-(2-methoxyethoxy)acetic acid and di-tetradecylamine.

    Reaction Conditions Products Mechanism
    Acidic (HCl, H₂O, reflux)Carboxylic acid + ammonium chlorideNucleophilic acyl substitution
    Basic (NaOH, H₂O, reflux)Sodium carboxylate + amineBase-catalyzed hydrolysis

    This reaction is critical for degradation studies, particularly in pharmaceutical stability testing .

    Ether Oxidative Cleavage

    The PEG chain’s ether bonds can be cleaved using strong oxidizing agents like ozone or hydrogen peroxide, forming shorter-chain aldehydes or carboxylic acids.

    Reagent Conditions Products
    O₃ (Ozone)-78°C, CH₂Cl₂Formaldehyde derivatives
    H₂O₂ (Hydrogen peroxide)Acidic, 60°CCarboxylic acids and ketones

    Oxidative stability is a key factor in lipid nanoparticle formulations, where PEG degradation impacts drug delivery efficiency .

    Alkyl Chain Functionalization

    The tetradecyl chains may undergo halogenation or sulfonation under radical-initiated conditions.

    Reagent Conditions Products
    Cl₂ (Chlorine)UV light, 25°CChlorinated derivatives
    SO₃ (Sulfur trioxide)Fuming H₂SO₄, 50°CSulfonated amphiphiles

    These modifications are explored in surfactant research to tune hydrophobicity .

    Synthetic Routes

    ALC-0159 is synthesized via a two-step process:

    • Formation of 2-(2-methoxyethoxy)acetic acid : Ethylene glycol monomethyl ether reacts with chloroacetic acid under basic conditions.

    • Amide Coupling : The acid reacts with di-tetradecylamine using a coupling agent (e.g., DCC or EDC) to form the final product .

    Comparative Stability Data

    Functional Group Stability in Aqueous Media Degradation Products
    AmideStable (pH 4–9)Carboxylic acid, amine
    Ether (PEG)Moderate (oxidizing conditions)Formaldehyde, short-chain acids
    Alkyl chainsHighly stableHalogenated/sulfonated derivatives

    Scientific Research Applications

    • ALC-0159 finds applications in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.
    • Its use extends beyond vaccines, potentially impacting fields such as chemistry, biology, and medicine.
  • Mechanism of Action

    Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural Analogues in Acetamide Derivatives

    Table 1: Key Structural and Functional Comparisons
    Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
    ALC-0159 Tetradecyl chains, methoxyethoxy group 542.54 mRNA delivery (LNPs)
    N,N-di(1-methyl-heptyl)acetamide Branched C₈ chains ~326.5 (estimated) Solvent/kerosene additive
    2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide Aromatic phenyl, phenethyl chain 317.79 17β-HSD2 enzyme inhibition
    N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-chloroacetamide Benzothiazole ring, chloroacetamide ~296.7 (estimated) AChE/BChE enzyme inhibition
    (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-acetohydrazide Coumarin-hydrazide hybrid ~357.3 (estimated) Antimicrobial/anticancer research
    Key Observations:

    Alkyl Chain Impact :

    • This compound’s linear tetradecyl chains enhance lipid bilayer integration, critical for LNPs, whereas branched analogs (e.g., N,N-di(1-methyl-heptyl)acetamide) exhibit reduced biocompatibility .
    • Shorter chains (e.g., phenethyl in ) limit membrane interaction but improve enzyme binding .

    Polar Group Modifications: this compound’s methoxyethoxy group mimics PEG, improving colloidal stability vs. non-PEGylated analogs . Hydroxyl or nitro groups () increase polarity but reduce metabolic stability .

    Core Structure Diversity: Benzothiazole-containing analogs () show higher enzyme affinity due to aromatic stacking but lack lipid nanoparticle utility .

    Biological Activity

    Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide, also known as ALC-0159, is a synthetic compound notable for its amphiphilic properties and applications in drug delivery systems. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

    Chemical Formula : C33H70N2O3
    Molecular Weight : 542.9 g/mol
    Structure : The compound features a polyethylene glycol (PEG) moiety linked to a long-chain fatty acid derivative, which enhances its solubility in both aqueous and organic solvents. This structural characteristic is critical for its function in drug delivery systems.

    Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide exhibits significant biological activity primarily through its role in enhancing the solubility and bioavailability of therapeutic agents. Its PEGylated structure allows for:

    • Formation of Lipid Nanoparticles : These nanoparticles are essential for the effective delivery of hydrophobic drugs and nucleic acids, facilitating their transport across biological membranes.
    • Prolonged Circulation Times : The compound's ability to evade systemic clearance results in extended circulation times in biological systems, enhancing the therapeutic efficacy of co-administered drugs.

    Biological Activity

    Research indicates that Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide has several biological activities, particularly in drug delivery applications:

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the unique features of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide against other structurally similar compounds:

    Compound NameChemical StructureUnique Features
    This compoundC33H70N2O3PEGylated lipid conjugate enhancing drug solubility
    Methoxypolyethylene glycol N,N-di(tetradecyl)acetamideC33H67NO3Similar PEGylation but varies in alkyl chain length
    Dodecylamine N,N-di(tetradecyl)acetamideC28H59N2OLacks the PEG component, affecting solubility

    Case Studies and Research Findings

    Several studies have investigated the biological activity of Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide:

    • Drug Delivery Systems : A study demonstrated that lipid nanoparticles formulated with this compound could successfully deliver mRNA vaccines in vivo, showing enhanced stability and immune response compared to traditional delivery methods.
    • Anticancer Activity : Research indicated that formulations containing this compound exhibited improved cytotoxicity against cancer cell lines due to better drug solubilization and targeted delivery.
    • Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that this compound significantly alters the distribution and metabolism of co-administered drugs, suggesting potential for use in combination therapies.

    Q & A

    Q. Critical parameters :

    • Temperature control : Excess heat can lead to hydrolysis or decomposition.
    • Stoichiometry : A 1.5:1 molar ratio of chloroacetyl chloride to amine ensures complete conversion .
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

    Advanced: How does the molecular architecture of this compound influence its role in lipid-based drug delivery systems?

    Answer:
    The compound’s structure includes:

    • Two tetradecyl chains : Provide hydrophobicity, enabling integration into lipid bilayers .
    • Methoxyethoxy group : Enhances hydrophilicity and PEG-like behavior, improving colloidal stability in aqueous environments .
    • Amide linkage : Offers hydrogen-bonding potential for targeted interactions .

    Q. Functional implications :

    • Self-assembly : The amphiphilic nature facilitates micelle or liposome formation, critical for encapsulating hydrophobic drugs .
    • Membrane fluidity : Long alkyl chains (C14) increase lipid bilayer rigidity, affecting drug release kinetics .

    Q. Table 1: Key Physicochemical Properties

    PropertyValueSource
    Exact Molecular Weight542.5386 g/mol
    Hydrogen Bond Donors1
    Rotatable Bonds31
    Topological Polar Surface Area39.8 Ų

    Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

    Answer:

    • Nuclear Magnetic Resonance (NMR) :
      • ¹H/¹³C NMR : Confirm the presence of methoxyethoxy (δ 3.3–3.7 ppm), tetradecyl chains (δ 1.2–1.6 ppm), and amide protons (δ 6.5–8.0 ppm) .
    • Mass Spectrometry (MS) :
      • High-Resolution MS (HRMS) : Validate molecular weight (e.g., m/z 542.5386) .
    • Infrared Spectroscopy (IR) :
      • Identify amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

    Quality control : Use HPLC with evaporative light scattering detection (ELSD) to assess purity (>95%) .

    Advanced: How can computational modeling predict this compound’s interaction with biological membranes, and what experimental data validate these predictions?

    Answer:

    • Molecular Dynamics (MD) Simulations :
      • Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) to predict packing density and orientation .
    • Experimental validation :
      • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures to correlate with simulated membrane rigidity .
      • Small-Angle X-ray Scattering (SAXS) : Confirm structural parameters of self-assembled systems (e.g., micelle size) .

    Contradiction analysis : Discrepancies between predicted and observed critical micelle concentrations (CMCs) may arise from solvent effects, requiring iterative model refinement .

    Basic: What storage conditions are recommended to maintain this compound’s stability?

    Answer:

    • Temperature : Store at -20°C in airtight containers to prevent degradation .
    • Light exposure : Use amber vials to avoid photolytic cleavage of the methoxyethoxy group .
    • Humidity control : Desiccants (e.g., silica gel) prevent hydrolysis of the amide bond .

    Advanced: What strategies reduce batch-to-batch variability during synthesis?

    Answer:

    • Process Analytical Technology (PAT) :
      • Inline FTIR monitors reaction progress in real-time, ensuring consistent conversion .
    • Design of Experiments (DoE) :
      • Optimize parameters (e.g., stirring rate, solvent purity) using factorial designs .
    • Post-synthetic processing :
      • Standardize crystallization conditions (e.g., ethanol/water ratios) to control polymorph formation .

    Data-driven approach : Compare NMR spectra and melting points across batches to identify outliers .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    ALC-0159
    Reactant of Route 2
    Reactant of Route 2
    ALC-0159

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